2-(4-fluorophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

2-(4-Fluorophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide (920169-74-0) is a structurally defined member of the Sloan-Kettering pyridazine-furan chemotype. Its 4-fluorophenylacetamide core, ethoxy linker, and furan-substituted pyridazine ring are critical for probing oncogenic EGFR and KRAS pathways. Unlike generic analogs, this precise substitution pattern enables systematic SAR exploration of para-halogen effects on target selectivity and metabolic stability. Use this compound as a validated starting point for lead optimization programs targeting EGFR-mutant NSCLC and KRAS-driven cancers.

Molecular Formula C18H16FN3O3
Molecular Weight 341.342
CAS No. 920169-74-0
Cat. No. B2891852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
CAS920169-74-0
Molecular FormulaC18H16FN3O3
Molecular Weight341.342
Structural Identifiers
SMILESC1=COC(=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C18H16FN3O3/c19-14-5-3-13(4-6-14)12-17(23)20-9-11-25-18-8-7-15(21-22-18)16-2-1-10-24-16/h1-8,10H,9,11-12H2,(H,20,23)
InChIKeyWTWOFPJVGDIRKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide (920169-74-0): Chemical Class and Scaffold Context


2-(4-Fluorophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide (CAS 920169-74-0, MF: C18H16FN3O3, MW: 341.34) is a synthetic small molecule featuring a 4-fluorophenylacetamide group linked via an ethoxy spacer to a furan-substituted pyridazine core. The compound belongs to a broader class of pyridazine-furan hybrids initially disclosed in patents assigned to the Sloan-Kettering Institute for Cancer Research as inhibitors targeting oncogenic EGFR and/or KRAS pathways for the treatment of proliferative diseases, including lung cancer [1]. Research on closely related chemical scaffolds confirms that the pyridazin-3-yloxy-ethyl linker and the specific heteroaryl substitution pattern are critical for engaging targets within these signaling networks [1].

Why Generic Substitution Fails for 2-(4-Fluorophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide (920169-74-0)


Small alterations to the substitution pattern on the phenylacetamide or the pyridazinyl-heteroaryl moiety in this chemotype are known to profoundly affect target engagement and cellular potency. The foundational patent for this class demonstrates that structure-activity relationship (SAR) studies around the pyridazine core are essential; variations in the heteroaryl group and the N-acetamide substituent directly modulate efficacy against EGFR-mutant non-small cell lung cancer (NSCLC) cell lines [1]. Therefore, selecting a generic 'pyridazine-furan derivative' or even a close analog (e.g., with a 4-chlorophenyl, 4-bromophenyl, or cyclopentyl amide) without precise structural matching risks acquiring a compound with a dramatically altered, and potentially inactive, biological profile [2].

Differentiation Evidence for 2-(4-Fluorophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide (920169-74-0) Against Closest Analogs


Key Structural Differentiator: 4-Fluorophenyl vs. 4-Chlorophenyl and 4-Bromophenyl Acetamide

The target compound features a 4-fluorophenyl acetamide moiety. This is a distinct and strategic choice over the closest commercially available analogs, which utilize a 4-chlorophenoxy or 4-bromophenyl group [1]. Fluorine substitution is a well-validated tactic in medicinal chemistry to enhance metabolic stability by blocking CYP450-mediated oxidation at the para position of the phenyl ring, an effect not provided by chlorine or bromine. Additionally, fluorine's strong electron-withdrawing effect can modulate the amide's hydrogen-bonding capacity and the phenyl ring's π-stacking interactions differently than larger, more lipophilic halogens, potentially leading to a unique target selectivity profile [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Core Scaffold Differentiation: Furan-2-yl Pyridazine vs. Pyridin-2-yl Pyridazine

The target compound incorporates a 6-(furan-2-yl)pyridazine core. A directly comparable analog, CAS 1257550-88-1, replaces the furan with a pyridin-2-yl group [1]. This heteroaryl substitution is not isosteric; furan is a π-excessive heterocycle while pyridine is π-deficient. This fundamental difference dictates the preferred conformation of the biaryl system and its electronic interaction with biological targets. The patent literature on this class explicitly highlights the pyridazinone/furan combination as a key pharmacophoric element for inhibiting EGFR/KRAS-driven proliferation, suggesting the furan oxygen's lone pair may participate in a critical interaction not accessible to the pyridine analog [2].

Chemical Biology Target Engagement Tool Compound Selection

Linker Topology: Ethoxy Chain as a Rigidity-Dependent Motif

The target compound employs an N-(2-oxyethyl)acetamide linker, which provides a specific distance and degree of rotational freedom between the core scaffold and the 4-fluorophenyl ring. In contrast, many commercially-stocked analogs in this series use a direct N-phenylacetamide or a longer, more flexible linker [1]. The two-atom ethoxy spacer is a common motif for achieving an optimal 'bent' conformation, enabling the terminal aromatic ring to occupy a hydrophobic pocket adjacent to the hinge-binding region of kinases. Changing the linker length or composition will alter this vector and likely disrupt this specific binding mode.

Chemical Probe Conformational Analysis Reagent Selection

Optimal Research Applications for 2-(4-Fluorophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide (920169-74-0)


Lead Compound for a Medicinal Chemistry Campaign Targeting EGFR or KRAS Mutant Cancers

Based on its membership in the Sloan-Kettering pyridazine-furan chemotype, this compound is best positioned as a starting point for a lead optimization program. Its multi-component structure allows for independent SAR exploration at three distinct moieties: the 4-fluorophenyl ring, the furan heterocycle, and the ethoxy linker. Researchers can use this compound to systematically probe the binding requirements of EGFR and KRAS pathways identified in the foundational patent, exploring potency, selectivity, and drug-like properties [1].

Selectivity Profiling Against Closely Related Kinase Targets

The compound provides a valuable tool for selectivity studies within the pyridazine-furan series. By comparing its activity profile against a panel of kinases and non-kinase targets with that of its 4-chlorophenyl and 4-bromophenyl analogs, researchers can deconvolve the contribution of the para-substituent to target selectivity. The unique electronic and steric properties of the fluorine atom make it an essential probe for mapping the lipophilic and electronic tolerance of the binding pocket [2].

In Vitro Probe for Studying EGFR/KRAS Pathway Inhibition in NSCLC Cell Lines

The patent class describes screening with NSCLC lines harboring specific EGFR mutations (e.g., L858R in H3255, E746-A750 deletion in H1650) and KRAS mutations (H2030). This compound can be used as a research tool in similar cellular assays to investigate pathway addiction, apoptosis induction, and DNA synthesis inhibition, especially in isogenic cell line pairs differing only in their EGFR or KRAS status [1].

Pharmacokinetic and Metabolic Stability Benchmarking

Due to the presence of the 4-fluorophenyl moiety, this compound is a strategically designed candidate for in vitro metabolic stability assays (e.g., human liver microsomes, hepatocytes). By benchmarking its intrinsic clearance against the 4-chloro and 4-bromo analogs, researchers can empirically quantify the metabolic advantage conferred by para-fluorination in this specific chemotype, generating valuable data to guide subsequent design cycles [2].

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.